(S)-1-(5-Bromofuran-2-YL)ethan-1-amine

Catalog No.
S15845596
CAS No.
M.F
C6H8BrNO
M. Wt
190.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(5-Bromofuran-2-YL)ethan-1-amine

Product Name

(S)-1-(5-Bromofuran-2-YL)ethan-1-amine

IUPAC Name

(1S)-1-(5-bromofuran-2-yl)ethanamine

Molecular Formula

C6H8BrNO

Molecular Weight

190.04 g/mol

InChI

InChI=1S/C6H8BrNO/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3/t4-/m0/s1

InChI Key

OCIQPHWLYHBYNK-BYPYZUCNSA-N

Canonical SMILES

CC(C1=CC=C(O1)Br)N

Isomeric SMILES

C[C@@H](C1=CC=C(O1)Br)N

(S)-1-(5-Bromofuran-2-YL)ethan-1-amine is an organic compound notable for its unique structure, which features a furan ring substituted with a bromine atom at the 5-position and an amine group attached to an ethyl chain. Its molecular formula is C7_{7}H8_{8}BrN\O, and it has a molecular weight of approximately 190.04 g/mol. The presence of both the bromine and amine functional groups contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized to form various carbonyl-containing derivatives.
  • Reduction: Reduction reactions may convert the bromine atom to a hydrogen atom or other substituents.
  • Substitution: The bromine atom can be substituted with various nucleophiles, allowing for the formation of different derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

The synthesis of (S)-1-(5-Bromofuran-2-YL)ethan-1-amine typically involves:

  • Bromination of Furan: The furan ring is brominated at the 5-position.
  • Amine Addition: An ethyl amine is introduced to form the final product.

Industrial production methods may involve optimized processes for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques .

(S)-1-(5-Bromofuran-2-YL)ethan-1-amine has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound in drug development.
  • Organic Synthesis: Its reactivity allows for the creation of diverse derivatives useful in synthetic pathways.

The compound's unique structural features make it a valuable candidate for further research in these areas .

Interaction studies are crucial for understanding how (S)-1-(5-Bromofuran-2-YL)ethan-1-amine interacts with biological systems. Initial findings suggest that its structure may allow it to engage with various molecular targets. Future studies using biochemical assays and molecular docking could elucidate binding affinities and mechanisms of action, providing deeper insights into its pharmacological profiles .

Several compounds share structural similarities with (S)-1-(5-Bromofuran-2-YL)ethan-1-amine. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
1-(5-Chlorofuran-2-YL)ethan-1-amineChlorine instead of bromineVariation in halogen substitution affects reactivity
1-(5-Iodofuran-2-YL)ethan-1-amineIodine instead of bromineDifferent reactivity profile due to larger iodine atom
1-(5-Methylfuran-2-YL)ethan-1-amineMethyl group instead of bromineChanges in steric hindrance and electronic properties
2-(5-Bromofuran-2-YL)ethan-1-aminesDifferent position of amine attachmentVariation in biological activity based on structural changes

The uniqueness of (S)-1-(5-Bromofuran-2-YL)ethan-1-amines lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds .

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

188.97893 g/mol

Monoisotopic Mass

188.97893 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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